molecular formula C19H14N2O5 B2495696 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 2034272-43-8

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2495696
CAS No.: 2034272-43-8
M. Wt: 350.33
InChI Key: KSYHJKXFDVUODO-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a furo[2,3-c]pyridine moiety, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of the compound “4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide” is human thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clotting is a risk.

Mode of Action

This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibitory activity of this compound was evaluated on human thrombin .

Biochemical Pathways

By inhibiting thrombin, this compound affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a fibrin clot. By preventing the action of thrombin, the cascade is interrupted, which can prevent the formation of clots.

Result of Action

The result of the compound’s action is the inhibition of clot formation . By preventing the action of thrombin, the compound stops the conversion of fibrinogen to fibrin, a crucial step in the formation of clots. This can help prevent conditions caused by clotting, such as stroke and heart attack.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene core can lead to the formation of quinone derivatives, while reduction of the carboxamide group can yield amine derivatives.

Scientific Research Applications

4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
  • 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
  • 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Uniqueness

What sets 4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furo[2,3-c]pyridine moiety, in particular, enhances its potential for biological activity and makes it a valuable compound for further research .

Properties

IUPAC Name

4-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-14-11-16(26-15-4-2-1-3-13(14)15)18(23)20-7-9-21-8-5-12-6-10-25-17(12)19(21)24/h1-6,8,10-11H,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHJKXFDVUODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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